molecular formula C10H11ClN2O3 B12086659 O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide CAS No. 255876-58-5

O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide

Cat. No.: B12086659
CAS No.: 255876-58-5
M. Wt: 242.66 g/mol
InChI Key: JMZKNTMOWROADX-UHFFFAOYSA-N
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Description

O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide is a chemical compound with a complex structure that includes a methoxybenzoyl group, a chloroethane group, and a hydroximamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride. The reaction is carried out in the presence of a solvent like tetrahydrofuran and a catalyst such as N,N-dimethylformamide at room temperature .

Next, the 2-methoxybenzoyl chloride is reacted with 2-chloroethanehydroximamide under controlled conditions to form the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

255876-58-5

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

[(1-amino-2-chloroethylidene)amino] 2-methoxybenzoate

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-2-4-7(8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

JMZKNTMOWROADX-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)O/N=C(/CCl)\N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON=C(CCl)N

Origin of Product

United States

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